molecular formula C9H14ClN B12387865 (+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl

(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl

Cat. No.: B12387865
M. Wt: 176.70 g/mol
InChI Key: HBVYOCJBEXSCQE-DQJQBOKPSA-N
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Description

(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is a deuterated analog of amphetamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) typically involves the following steps:

    Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.

    Friedel-Crafts Alkylation: Deuterated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce the deuterated propyl group.

    Amination: The resulting deuterated intermediate is then subjected to amination to introduce the amino group.

    Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of deuterated benzophenone or benzoic acid derivatives.

    Reduction: Formation of deuterated alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is widely used in various fields of scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the biotransformation of amphetamines.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amphetamines.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: The non-deuterated analog with similar pharmacological effects.

    Methamphetamine: A more potent analog with additional methyl group.

    Phenethylamine: The parent compound with a simpler structure.

Uniqueness

The uniqueness of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms without altering the compound’s pharmacological properties significantly. This makes it an invaluable tool in both academic and industrial research settings.

Properties

Molecular Formula

C9H14ClN

Molecular Weight

176.70 g/mol

IUPAC Name

1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2;

InChI Key

HBVYOCJBEXSCQE-DQJQBOKPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl

Canonical SMILES

CC(CN)C1=CC=CC=C1.Cl

Origin of Product

United States

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